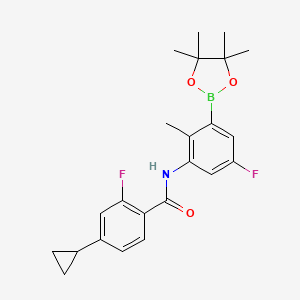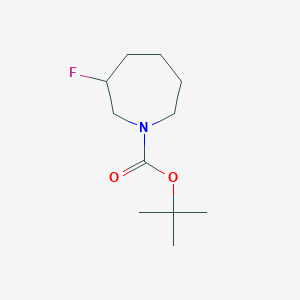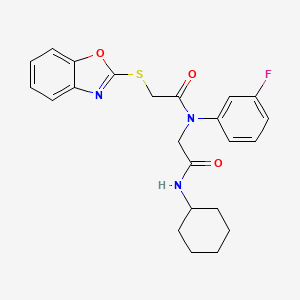
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a complex organic compound with the molecular formula C23H26BF2NO3 and a molecular weight of 413.27 g/mol . This compound is primarily used in organic synthesis as an intermediate or reagent. It is involved in the preparation of various fluorinated organic compounds, including pharmaceuticals, agrochemicals, coatings, and dyes .
Méthodes De Préparation
The synthesis of 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves multiple steps and requires advanced organic synthesis techniques . The process generally includes the following steps:
Formation of the cyclopropyl group: This step involves the cyclopropanation of an appropriate precursor.
Introduction of the fluorine atoms: Fluorination is achieved using specific fluorinating agents under controlled conditions.
Attachment of the dioxaborolan group: This step involves the formation of the boronate ester using pinacol and boron reagents.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce costs .
Analyse Des Réactions Chimiques
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Oxidation and reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: The boronate ester group makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group, in particular, allows it to undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds . The fluorine atoms enhance the compound’s reactivity and stability, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide include:
N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide: This compound also contains a boronate ester group and is used in similar coupling reactions.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolan: Another boronate ester compound used in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it versatile for various applications .
Propriétés
Formule moléculaire |
C23H26BF2NO3 |
|---|---|
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
4-cyclopropyl-2-fluoro-N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H26BF2NO3/c1-13-18(24-29-22(2,3)23(4,5)30-24)11-16(25)12-20(13)27-21(28)17-9-8-15(10-19(17)26)14-6-7-14/h8-12,14H,6-7H2,1-5H3,(H,27,28) |
Clé InChI |
KISWCCLNHIKZNX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)NC(=O)C3=C(C=C(C=C3)C4CC4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)
![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)
![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)
